N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a structurally complex compound featuring a biphenyl carboxamide core linked to a pyridazinone moiety via an ethyl bridge. The pyridazinone ring is substituted with a 4-chlorophenyl group at position 3, contributing to its unique electronic and steric properties. The biphenyl carboxamide group is a common pharmacophore in medicinal chemistry, often enhancing binding affinity and metabolic stability .
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c26-22-12-10-20(11-13-22)23-14-15-24(30)29(28-23)17-16-27-25(31)21-8-6-19(7-9-21)18-4-2-1-3-5-18/h1-15H,16-17H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYWEOLYKFGKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H20ClN3O4S
- Molecular Weight : 457.9 g/mol
- IUPAC Name : this compound
The compound features a pyridazinone core, a chlorophenyl group, and a biphenyl structure, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of various biological pathways, including those involved in cell signaling and metabolic processes.
In Vitro Studies
Several studies have evaluated the compound's efficacy against various biological targets:
- Enzyme Inhibition : Research indicates that derivatives related to this compound exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .
- Anticancer Activity : In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cell lines by modulating caspase pathways and causing DNA damage .
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in Bohrium evaluated the anticancer properties of similar pyridazine derivatives. The results indicated significant inhibition of proliferation in several human cancer cell lines, highlighting the potential of these compounds as therapeutic agents .
Case Study 2: Enzyme Inhibition
Research on pyridazine-acetohydrazide derivatives revealed that modifications to the core structure could enhance AChE inhibitory activity. This suggests that structural optimization could lead to more effective inhibitors for neurodegenerative conditions .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Biphenyl Carboxamide Moieties
Several biphenyl carboxamide derivatives have been synthesized and studied, differing in substituents on the carboxamide nitrogen or the appended heterocycle. Key examples include:
Key Observations :
- The target compound’s pyridazinone-ethyl linker distinguishes it from simpler carboxamides (e.g., compounds 7 and 9) .
- Compared to Goxalapladib, which targets atherosclerosis, the pyridazinone core may confer distinct selectivity toward different biological pathways .
Pyridazinone-Based Analogues
Pyridazinone derivatives are known for diverse bioactivities, including anti-inflammatory and kinase inhibition. Notable comparisons include:
Research Findings and Implications
- Structural Activity Relationship (SAR): The pyridazinone ring’s 4-chlorophenyl group and ethyl linker are critical for balancing solubility and target engagement. Piperazine-containing analogues (e.g., 6f) exhibit enhanced polarity but reduced membrane permeability .
- Pharmacokinetics : Biphenyl carboxamides generally show improved metabolic stability over simpler aryl amides, as seen in Goxalapladib .
- Biological Targets: While exact targets of the compound are unspecified, pyridazinones are implicated in phosphodiesterase (PDE) and serotonin receptor modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
